![molecular formula C6H5BrN4 B1442695 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-47-7](/img/structure/B1442695.png)
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
Descripción general
Descripción
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,1-f][1,2,4]triazine core.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel chemical entities with potential therapeutic applications .
Biology and Medicine: The compound is of particular interest in medicinal chemistry for its potential antiviral properties. It has been studied as a key intermediate in the synthesis of antiviral drugs, including those targeting RNA viruses .
Industry: In the pharmaceutical industry, this compound is utilized in the development of new drug candidates. Its unique structure allows for the exploration of various biological activities and the optimization of pharmacokinetic properties .
Mecanismo De Acción
Target of Action
The primary target of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is the kinase family of enzymes . These enzymes play a crucial role in cell signaling and are often dysregulated in cancer .
Mode of Action
This compound interacts with its targets, the kinases, by inhibiting their activity . This inhibition disrupts the signaling pathways that are essential for the survival and proliferation of cancer cells .
Biochemical Pathways
The compound affects the kinase signaling pathways . By inhibiting the activity of kinases, it disrupts these pathways, leading to the death of cancer cells .
Pharmacokinetics
It’s worth noting that similar compounds, such as c-nucleosides, have shown enhanced metabolism and pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of kinase signaling pathways, leading to the death of cancer cells . This compound is used in the preparation of N-Heterocyclic compounds for pharmaceutical use, including as anticancer agents .
Análisis Bioquímico
Biochemical Properties
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as protein arginine methyltransferase 5 (PRMT5), which is involved in the methylation of arginine residues on histones and other proteins . This interaction can lead to the modulation of gene expression and protein function. Additionally, this compound has shown potential as an inhibitor of certain kinases, further highlighting its importance in biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By modulating the activity of PRMT5 and other kinases, this compound can alter gene expression patterns and impact cellular metabolism . These changes can lead to either the promotion or inhibition of cell growth, depending on the cellular context and the specific pathways affected.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The bromine atom in its structure allows for strong binding affinity with certain enzymes and proteins, leading to inhibition or activation of their functions . For instance, its interaction with PRMT5 results in the inhibition of arginine methylation, which can subsequently affect chromatin structure and gene expression . Additionally, this compound may also influence other signaling molecules and transcription factors, further contributing to its diverse biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical and cellular effects without causing harm to the organism . These findings are crucial for determining the safe and effective dosage ranges for potential therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It has been found to undergo metabolic transformations, including oxidation and conjugation reactions, which can affect its activity and stability . These metabolic processes are essential for understanding how this compound is processed within the body and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its overall efficacy and potential side effects . Understanding these transport mechanisms is vital for optimizing the delivery and therapeutic potential of this compound.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications may direct this compound to these compartments, influencing its interactions with biomolecules and its overall activity . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves a multi-step process. One common method includes the following steps :
Starting Material: The synthesis begins with pyrrole as the starting material.
Bromination: The pyrrole undergoes bromination using bromine (Br₂) in the presence of a suitable solvent such as dichloromethane (CH₂Cl₂).
Cyclization: The brominated pyrrole is then subjected to cyclization using triphenylphosphine (PPh₃) and triethylamine (Et₃N) to form the triazine ring.
Amination: Finally, the compound is aminated to introduce the amine group at the 4-position.
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed to enhance efficiency and yield. This method allows for the production of this compound with a higher throughput and reduced reaction time compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution: Typical reagents include nucleophiles like amines (NH₃) or thiols (R-SH) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, potentially altering the triazine ring.
Reduction Products: Reduced forms, possibly affecting the bromine atom or the triazine ring.
Comparación Con Compuestos Similares
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: Similar structure but with the bromine atom at a different position.
5-Bromopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one: A related compound with a ketone group instead of an amine.
Uniqueness: 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine is unique due to its specific substitution pattern, which allows for distinct chemical reactivity and potential biological activity. Its position-specific bromine atom and amine group make it a versatile intermediate in the synthesis of various biologically active compounds .
Propiedades
IUPAC Name |
5-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQXPHHOTNGTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1Br)C(=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729360 | |
| Record name | 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937047-47-7 | |
| Record name | 5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)
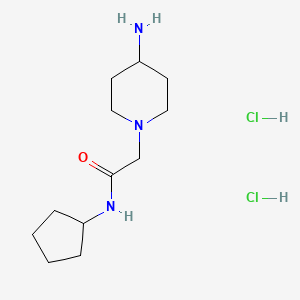
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}amine hydrochloride](/img/structure/B1442617.png)
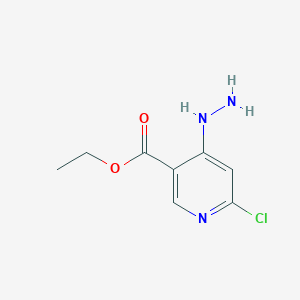
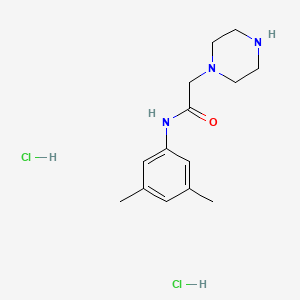
![N-[(5-methyl-2-furyl)methyl]cyclopropanamine hydrochloride](/img/structure/B1442623.png)
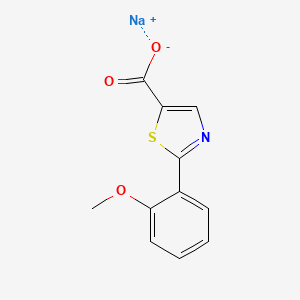
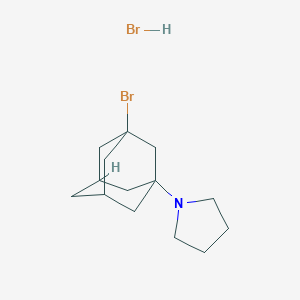
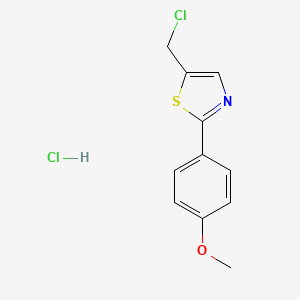

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)
![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)
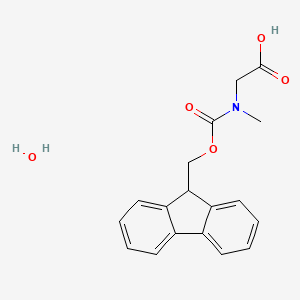
![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)
